Z-Lys(Ac)-NH2
CAS No.: 218938-54-6
Cat. No.: VC21540714
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 218938-54-6 |
---|---|
Molecular Formula | C16H23N3O4 |
Molecular Weight | 321.37 g/mol |
IUPAC Name | benzyl N-[1-[(1-amino-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]carbamate |
Standard InChI | InChI=1S/C16H23N3O4/c1-3-7-13(14(17)20)19-15(21)11(2)18-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21) |
Standard InChI Key | NBLGPPBCDDOBNI-UHFFFAOYSA-N |
SMILES | CC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CCCC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Chemical Structure and Properties
Molecular Characteristics
Z-Lys(Ac)-NH2 is a modified amino acid derivative with a molecular formula of C16H23N3O4 and a precise molecular weight of 321.37 g/mol . The compound features a benzyloxycarbonyl (Z) protecting group at the alpha-amino position, which is a common protecting group in peptide synthesis due to its stability under various reaction conditions. The lysine side chain is modified with an acetyl group at the epsilon-amino position, while the carboxyl terminus is converted to an amide . These structural features give Z-Lys(Ac)-NH2 specific chemical properties that are advantageous in various biochemical applications.
Structural Identifiers
Several structural identifiers are used to uniquely characterize Z-Lys(Ac)-NH2 in chemical databases and literature. These include:
Table 1: Structural Identifiers of Z-Lys(Ac)-NH2
Identifier Type | Value |
---|---|
CAS Number | 218938-54-6 |
InChI | InChI=1S/C16H23N3O4/c1-12(20)18-10-6-5-9-14(15(17)21)19-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H2,17,21)(H,18,20)(H,19,22)/t14-/m0/s1 |
InChIKey | NFZAFYSRHSRTDI-AWEZNQCLSA-N |
SMILES | CC(=O)NCCCCC@@HNC(=O)OCC1=CC=CC=C1 |
IUPAC Name | benzyl N-[(2S)-6-acetamido-1-amino-1-oxohexan-2-yl]carbamate |
These identifiers are critical for unambiguous identification of the compound in chemical databases and literature, enabling researchers to accurately reference and work with this compound across different platforms and research contexts.
Physical and Chemical Properties
Z-Lys(Ac)-NH2 typically appears as a white foam when purified through chromatographic techniques . The compound contains several functional groups that contribute to its chemical reactivity:
-
A benzyloxycarbonyl group, which can be cleaved under specific conditions (typically hydrogenolysis)
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An acetylated lysine side chain, which modifies the reactivity of the epsilon-amino group
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A C-terminal amide, which provides stability against carboxypeptidases and alters the hydrogen bonding capabilities
The presence of these functional groups results in specific spectroscopic signatures that can be used for identification and purity assessment of the compound.
Spectroscopic Characterization
Proton Assignment | Chemical Shift Range (ppm) | Integration | Multiplicity |
---|---|---|---|
C(CH3)3 (if Boc present) | 1.40-1.90 | 9H | singlet |
Lysine CβH2, CγH2, CδH2 | 1.40-1.90 | 6H | multiplet |
Lysine CεH2 | 3.15-3.21 | 2H | multiplet |
COOCH3 (if present) | 3.70-3.80 | 3H | singlet |
Lysine CαH | 4.40-4.60 | 1H | multiplet |
Z-CH2 | 5.05-5.10 | 2H | singlet |
NH protons | 5.40-7.90 | 1H each | broad signals |
Aromatic protons | 7.20-7.35 | 5H | multiplet |
These spectral patterns are consistent with the structural features of Z-Lys(Ac)-NH2 and can be used for qualitative and quantitative analysis of the compound .
Infrared Spectroscopy
Infrared spectroscopy of related lysine derivatives typically shows characteristic absorption bands for:
-
NH stretching vibrations around 3200-3400 cm⁻¹
-
Carbonyl stretching vibrations (C=O) in the range of 1640-1730 cm⁻¹
These spectral features are diagnostic for confirming the presence of the key functional groups in Z-Lys(Ac)-NH2.
Applications in Research and Industry
Pharmaceutical Applications
Z-Lys(Ac)-NH2 is classified as a pharmaceutical intermediate, indicating its importance in the synthesis of more complex pharmaceutical compounds . The presence of the Z protecting group makes it particularly useful in controlled peptide synthesis, where selective protection and deprotection of amino groups is essential. The compound is produced with a typical purity of 98%, suitable for pharmaceutical applications .
Peptide Synthesis Applications
The compound serves as a valuable building block in the synthesis of complex peptides and pseudopeptides. The Z-protection strategy allows for orthogonal protection schemes in peptide synthesis, where different protecting groups can be selectively removed under different conditions. This is particularly useful when constructing peptides with multiple lysine residues where differential modification is desired .
Research Tool in Amino Acid Detection
Recent research has demonstrated that lysine (and by extension, its derivatives like Z-Lys(Ac)-NH2) can be detected using specialized sensing materials such as NH2-MIL-101-Al. This metal-organic framework material shows selective fluorescence enhancement in the presence of lysine with a binding constant (K) of 3.39 × 10³ M⁻¹ . Such detection methods have important implications for analyzing lysine derivatives in biological samples.
Table 3: Detection Parameters for Lysine with NH2-MIL-101-Al
Parameter | Value for Lysine |
---|---|
Binding Constant (K) | 3.39 × 10³ M⁻¹ |
Limit of Detection (LOD) | 45.5 μM |
Detection Method | Fluorescence enhancement |
Competing Amino Acids | Limited interference from most amino acids |
These detection capabilities highlight the potential analytical applications for tracking lysine derivatives in complex biological systems.
Synthesis and Production
Purification Techniques
Purification of Z-Lys(Ac)-NH2 and related compounds is commonly achieved through flash chromatography using silica gel (0.04-0.063 μm) with appropriate solvent systems. For similar compounds, solvent systems such as "70% dichloromethane : 29% ethyl acetate" or "45% ethyl acetate : 55% petroleum ether" have been employed successfully . The purified product typically appears as a white foam with yields ranging from 60-85% depending on the specific synthetic route and conditions .
Biological Significance of Lysine Modifications
Role of Lysine in Biological Systems
Understanding the properties of Z-Lys(Ac)-NH2 is enhanced by recognizing the fundamental importance of lysine in biological systems. Lysine plays crucial roles in various biological processes and metabolism, including the Krebs-Henseleit cycle and polyamine synthesis . The ability to selectively modify lysine residues, as exemplified by Z-Lys(Ac)-NH2, provides important tools for investigating these biological pathways.
Lysine Acetylation Significance
The acetylation of lysine's ε-amino group, as found in Z-Lys(Ac)-NH2, mimics an important post-translational modification observed in proteins. Lysine acetylation plays crucial roles in regulating protein function, particularly in histones where it contributes to the epigenetic regulation of gene expression. Compounds like Z-Lys(Ac)-NH2 can serve as model systems for studying the chemical properties and detection methods for acetylated lysine residues in more complex biological contexts.
Analytical Methods and Quality Control
Mass Spectrometry
Mass spectrometry provides another important analytical tool for confirming the identity and purity of Z-Lys(Ac)-NH2. The expected molecular ion peak would correspond to the molecular weight of 321.37 g/mol, with characteristic fragmentation patterns reflecting the structural features of the compound. High-resolution mass spectrometry can provide verification of the molecular formula through accurate mass determination .
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